molecular formula C15H15F2N7O2S B2995573 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-09-7

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2995573
CAS RN: 1070862-09-7
M. Wt: 395.39
InChI Key: GWHAXZHQXMFAPP-UHFFFAOYSA-N
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Description

The compound “7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a 1,2,4-triazolo[4,5-d]pyrimidine scaffold, which is structurally similar to the purine ring, a fundamental structure in biological systems .


Molecular Structure Analysis

The molecular formula of the compound is C13H18F2N2O3S . It contains a piperazine ring, a sulfonyl group, and a 1,2,4-triazolo[4,5-d]pyrimidine scaffold . The exact 3D conformer and 2D structure can be obtained from databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound is involved in the synthesis of various derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. It has been used in the formation of compounds with potential biological properties. The synthesis involves reactions with aromatic aldehydes and 3-amino-1,2,4-triazole in boiling DMF, leading to target compounds with varying yields (Kolosov et al., 2015).

Biological and Antimicrobial Properties

  • Antiproliferative Effects Against Cancer : 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are related to the compound, have been evaluated for antiproliferative effects against various human cancer cell lines. Certain derivatives showed significant activity, indicating potential for anticancer applications (Mallesha et al., 2012).
  • Antimicrobial Activities : Novel derivatives like 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. These derivatives, related to the compound, have shown good to moderate activities against test microorganisms, suggesting their use in antimicrobial applications (Bektaş et al., 2007).

Agricultural Applications

  • Herbicidal Activity : N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are chemically related to the compound, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates its potential use in the development of herbicides (Moran, 2003).

Receptor Antagonist Research

  • Adenosine Receptor Antagonists : Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, a related compound, have shown to be potent and selective adenosine A2a receptor antagonists. This has implications for research in receptor antagonism, particularly in neurological conditions like Parkinson's disease (Vu et al., 2004).

Future Directions

Given the structural similarities of the 1,2,4-triazolo[4,5-d]pyrimidine scaffold with the purine ring, future research could investigate this compound as a potential isosteric replacement for purines . Further studies could also explore its potential biological activities and applications in drug design.

properties

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N7O2S/c1-22-14-13(20-21-22)15(19-9-18-14)23-4-6-24(7-5-23)27(25,26)12-8-10(16)2-3-11(12)17/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHAXZHQXMFAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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